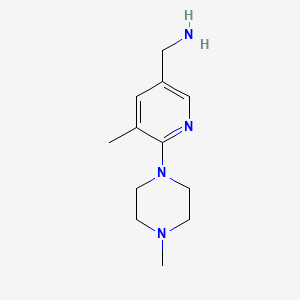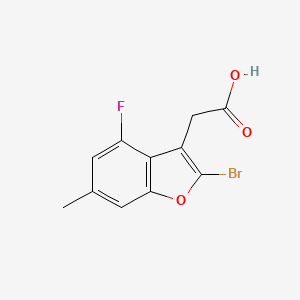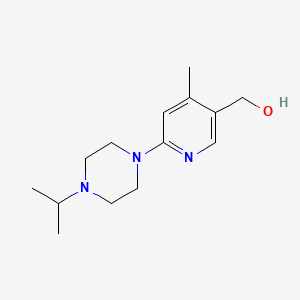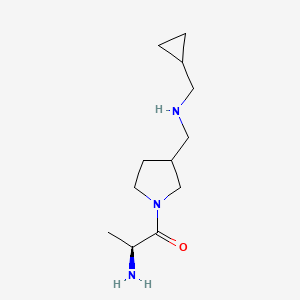
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound characterized by the presence of methoxy, thiophene, and triazole groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the methoxy and phenol groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-(3-(thiophen-2-yl)pentan-3-yl)phenol
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol stands out due to its unique combination of functional groups. The presence of the triazole ring, in particular, imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
2-methoxy-4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C13H11N3O2S/c1-18-10-7-8(4-5-9(10)17)12-14-13(16-15-12)11-3-2-6-19-11/h2-7,17H,1H3,(H,14,15,16) |
InChI 键 |
RKLAEOYMBJLWMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)












